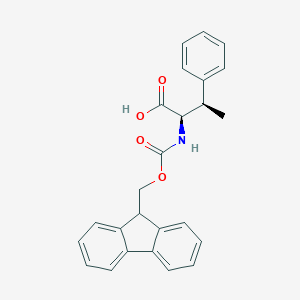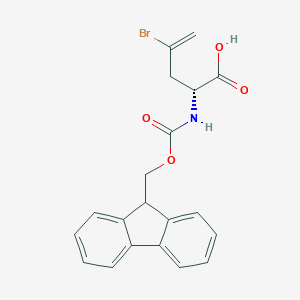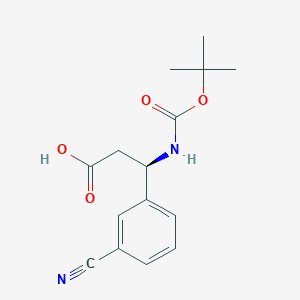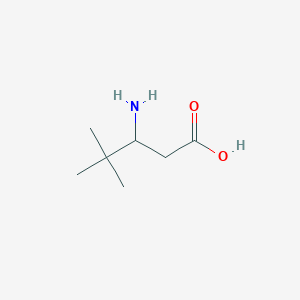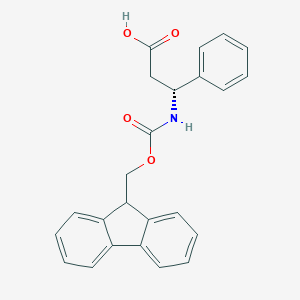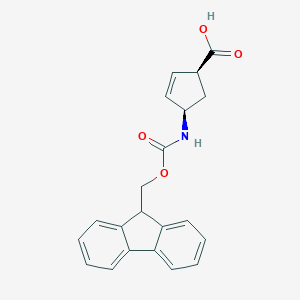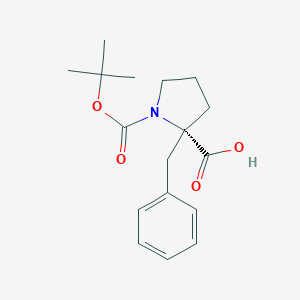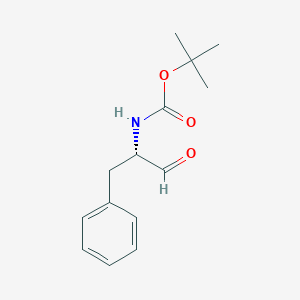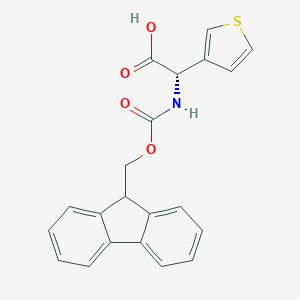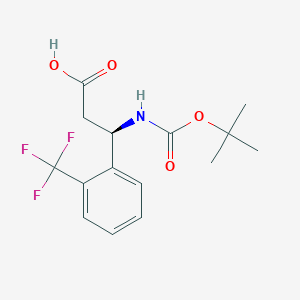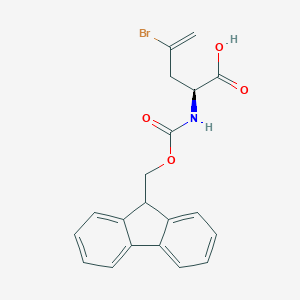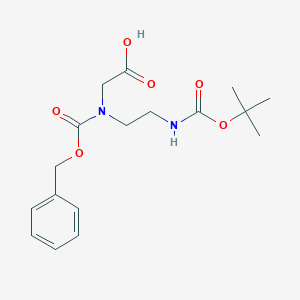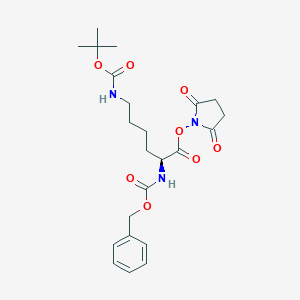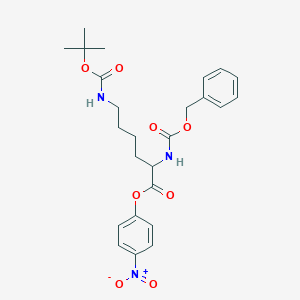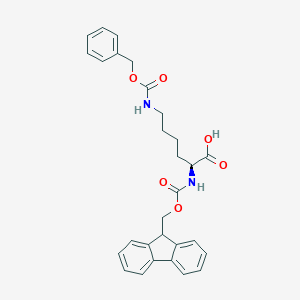
Fmoc-Lys(Z)-OH
描述
Fmoc-Lys(Z)-OH: is a derivative of lysine, an essential amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group is protected by a benzyloxycarbonyl (Z) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal of the protecting groups.
作用机制
Target of Action
Fmoc-Lys(Z)-OH is a derivative of the amino acid lysine, which is used in the synthesis of peptides. The primary targets of this compound are the peptide chains that are being synthesized . The role of this compound is to add a lysine residue to the peptide chain while protecting the amino and carboxyl groups during the synthesis process .
Mode of Action
The Fmoc (9-fluorenylmethoxycarbonyl) group in this compound serves as a temporary protecting group for the N-terminus of the peptide chain during synthesis . The Z (benzyloxycarbonyl) group protects the side chain amino group of lysine . These protecting groups prevent unwanted reactions during the synthesis process. Once the desired peptide chain is assembled, the protecting groups are removed, allowing the peptide to fold and function properly .
Biochemical Pathways
The peptides synthesized using this compound can be involved in various biochemical pathways depending on their sequence and structure .
Pharmacokinetics
Its primary function is in the synthesis of peptides, which may have bioavailability and pharmacokinetic properties depending on their specific structures .
Result of Action
The result of the action of this compound is the successful addition of a lysine residue to a growing peptide chain with the amino and carboxyl groups protected. This allows for the synthesis of complex peptides without unwanted side reactions. After the synthesis is complete and the protecting groups are removed, the resulting peptides can exhibit a wide range of biological activities depending on their specific sequences .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of peptide synthesis. For instance, the removal of the Fmoc group is usually performed with a secondary amine like piperidine . The stability of this compound and the efficiency of the synthesis can be affected by these conditions .
生化分析
Biochemical Properties
Fmoc-Lys(Z)-OH plays a crucial role in solid-phase peptide synthesis (SPPS), a method developed by R. B. Merrifield in the 1960s . This compound interacts with various enzymes and proteins during the synthesis process. The Fmoc group is temporarily attached to the N-terminus of the amino acid and is cleaved by secondary amines such as piperidine .
Cellular Effects
The effects of this compound on cells are primarily observed during the peptide synthesis process. It influences cellular function by participating in the formation of peptide bonds, which are essential for protein structure and function .
Molecular Mechanism
The mechanism of action of this compound involves its role in peptide synthesis. The Fmoc group is cleaved off, allowing the amino acid to bind to the growing peptide chain. This process involves binding interactions with other biomolecules, changes in gene expression, and potential enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time, this compound undergoes various changes in laboratory settings. The Fmoc group is cleaved off during peptide synthesis, and the stability of the compound is crucial for successful synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes and cofactors during this process, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells during the peptide synthesis process. It may interact with transporters or binding proteins, influencing its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Z)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the Z group. The process begins with the reaction of lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate to form Fmoc-Lys. The side chain amino group is then protected by reacting with benzyloxycarbonyl chloride in the presence of a base like sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protecting group attachment .
化学反应分析
Types of Reactions: Fmoc-Lys(Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using secondary amines such as piperidine, while the Z group can be removed using catalytic hydrogenation or strong acids like trifluoroacetic acid.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, catalytic hydrogenation or trifluoroacetic acid for Z removal.
Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), and other coupling reagents.
Major Products:
Deprotection: Lysine or partially protected lysine derivatives.
Coupling: Peptides with this compound incorporated into the sequence.
科学研究应用
Chemistry: Fmoc-Lys(Z)-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs .
Medicine: The compound is utilized in the development of peptide therapeutics, including antimicrobial peptides, enzyme inhibitors, and peptide vaccines .
Industry: this compound finds applications in the production of synthetic peptides for use in cosmetics, food additives, and as research reagents .
相似化合物的比较
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Z)-OH but with a tert-butyloxycarbonyl (Boc) protecting group instead of Z.
Fmoc-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) protecting group.
Fmoc-Lys(ivDde)-OH: Uses an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group.
Uniqueness: this compound is unique due to the stability and ease of removal of the Z protecting group, making it suitable for specific synthetic applications where other protecting groups may not be as effective .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRULQRVJXQQPQH-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388457 | |
| Record name | Fmoc-Lys(Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-82-4 | |
| Record name | Fmoc-Lys(Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(benzyl-oxycarbonyl)-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


